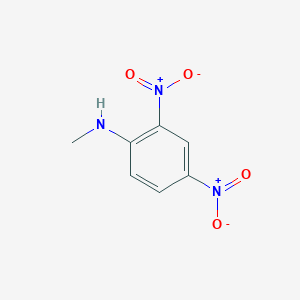

N-Methyl-2,4-dinitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEJEZOCXWJNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942616 | |

| Record name | N-Methyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-88-4, 71607-48-2 | |

| Record name | N-Methyl-2,4-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,4(or 2,6)-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,4-dinitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,4(or 2,6)-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-methyl-2,4-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2,4-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMZ75L8MPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-2,4-dinitroaniline (CAS: 2044-88-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-2,4-dinitroaniline (CAS: 2044-88-4), a versatile chemical intermediate. This document consolidates critical information on its chemical and physical properties, detailed experimental protocols for its synthesis, key applications, and safety and handling guidelines.

Core Chemical and Physical Properties

N-Methyl-2,4-dinitroaniline is a yellow crystalline solid.[1][2][3][4] It is an organic compound with the molecular formula C₇H₇N₃O₄.[5][6] This compound is generally insoluble in water but shows solubility in organic solvents such as ethanol, ether, and chloroform.[2][3][4]

Table 1: Physicochemical Properties of N-Methyl-2,4-dinitroaniline

| Property | Value | Source(s) |

| Molecular Weight | 197.15 g/mol | [1][5][6] |

| Melting Point | 171-172 °C | [2][4] |

| 175 °C | [7] | |

| 177-178 °C | [8] | |

| Boiling Point | 354.8 °C at 760 mmHg | [5] |

| 334.23 °C (rough estimate) | [2][4] | |

| Density | 1.487 g/cm³ | [5] |

| 1.5115 g/cm³ (rough estimate) | [2][4] | |

| Flash Point | 168.4 °C | [2][4][5] |

| Vapor Pressure | 3.27E-05 mmHg at 25 °C | [2][5] |

| pKa | -4.54 ± 0.25 (Predicted) | [2][5] |

| Appearance | Yellow Powder/Crystalline Solid | [1][2][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of N-Methyl-2,4-dinitroaniline. Available data includes:

-

Infrared (IR) Spectra: FTIR spectra (KBr wafer) and vapor phase IR spectra are available.[6]

-

UV/Visible Spectrum: Information on the UV/Visible spectrum is available through the NIST WebBook.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR data at 400 MHz and 500 MHz are referenced.[10]

-

Mass Spectrometry (MS): Mass spectrometry data is available for this compound.[10]

Experimental Protocols: Synthesis of N-Methyl-2,4-dinitroaniline

Multiple synthetic routes for N-Methyl-2,4-dinitroaniline have been reported. Below are detailed protocols for two common methods.

Method 1: Nitration of Methyl Acetanilide

This method involves the nitration of methyl acetanilide using dilute nitric acid.

Experimental Protocol:

-

Dissolve 10 g of methyl acetanilide in 1 liter of dilute nitric acid (density = 1.029 g/ml).

-

Heat the solution to boiling under a reflux condenser. The solution will turn brown.

-

Continue heating for approximately 30 minutes, at which point the solution will become turbid, and a yellow substance will begin to separate.

-

Maintain heating for a total of two hours to ensure the reaction goes to completion.

-

Allow the mixture to cool. The product will separate as yellow crystals.

-

Recrystallize the crude product from aqueous alcohol to yield pure N-Methyl-2,4-dinitroaniline with a melting point of 175 °C.[7]

Method 2: Reaction of 1-Chloro-2,4-dinitrobenzene with Methylamine

This common industrial method involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with methylamine.[5][11]

Experimental Protocol:

-

Charge a reaction vessel with 203.5 parts of 99.5% 2,4-dinitrochlorobenzene and 390 parts of water. Stir vigorously to create a beige-colored suspension.[8]

-

Heat the suspension to 70 °C over 35 minutes. The mixture will form a light brown emulsion at approximately 46 °C.[8]

-

At a bath temperature of 85 °C, add 120 parts by volume of a 41% aqueous solution of methylamine dropwise over 30 minutes. The reaction temperature will rise to about 88 °C, and the emulsion will slowly solidify, forming a yellow crust.[8]

-

Following the methylamine addition, add 103 parts by volume of 30% sodium hydroxide solution dropwise over one hour. The temperature will decrease to below 81 °C, and the crust will detach, forming a yellow suspension.[8]

-

Heat the suspension to 90 °C over 15 minutes and stir for one hour at 85-90 °C.[8]

-

Cool the mixture to 30 °C over two hours and collect the solid product by suction filtration.[8]

-

To break up any lumps, stir the filter cake in 305 parts of water in a laboratory mixer, then filter by suction again.[8]

-

Wash the product with 1150 parts of water and dry at 60 °C in vacuo. This procedure yields N-Methyl-2,4-dinitroaniline with a melting point of 177-178 °C and a theoretical yield of 97.8%.[8]

Visualized Experimental Workflow

Caption: Workflow for the synthesis of N-Methyl-2,4-dinitroaniline.

Applications in Research and Development

N-Methyl-2,4-dinitroaniline serves as a key intermediate in various industrial and research applications.

-

Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes and other coloring agents.[2][11]

-

Agricultural Chemistry: The compound is a precursor for herbicides, particularly pre-emergent herbicides that inhibit weed seed germination.[4][11]

-

Organic Synthesis: It is a versatile compound for producing other chemicals. For instance, it can be reduced to form N¹-Methyl-4-nitro-benzene-1,2-diamine.[5][11] It also participates in nucleophilic aromatic substitution reactions.[11]

-

Pharmaceuticals: Derivatives of N-Methyl-2,4-dinitroaniline are being explored for their potential pharmaceutical applications due to observed biological activity.[11] It has been investigated as a potential anticancer agent, with studies suggesting it may interact with DNA and disrupt cell division in cancer cell lines, including leukemia, lymphoma, and breast cancer.[11] It is also a known impurity of the chemotherapy drug Bendamustine.[12]

Biological Activity and Potential Mechanisms

While detailed signaling pathways are not fully elucidated in the public domain, research indicates that N-Methyl-2,4-dinitroaniline possesses biological activity.

-

Herbicidal Activity: Its herbicidal effects are thought to stem from its interaction with and disruption of metabolic processes in plants, potentially by affecting enzymes involved in growth regulation.[11]

-

Anticancer Potential: Preliminary studies suggest that its cytotoxic effects on cancer cells could be mediated through several mechanisms, including DNA alkylation, inhibition of cell proliferation, and the induction of apoptosis (programmed cell death).[11] Further research is required to validate these mechanisms.

Caption: Putative anticancer mechanisms of N-Methyl-2,4-dinitroaniline.

Safety and Handling

N-Methyl-2,4-dinitroaniline is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] Due to the presence of nitro groups, it may also have explosive properties under certain conditions.[3]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and laboratory clothing, should be worn.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14][15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, flames, and incompatible materials such as oxidizing agents.[13][14]

-

First Aid:

-

Skin Contact: Immediately wash with soap and water and rinse thoroughly.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Inhalation: Move to fresh air; consult a doctor in case of complaints.[13]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[16]

-

This document is intended for informational purposes for a technical audience. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety guidelines.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. Down for maintenance [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. N-methyl-2,4-dinitroaniline | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis routes of N-Methyl-2,4-dinitroaniline [benchchem.com]

- 9. Benzenamine, N-methyl-2,4-dinitro- [webbook.nist.gov]

- 10. N-Methyl-2,4-dinitroaniline | CAS Number 2044-88-4 [klivon.com]

- 11. Buy N-Methyl-2,4-dinitroaniline | 2044-88-4 [smolecule.com]

- 12. veeprho.com [veeprho.com]

- 13. lgcstandards.com [lgcstandards.com]

- 14. 2,4-Dinitro-N-methylaniline | CAS#:2044-88-4 | Chemsrc [chemsrc.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. chemos.de [chemos.de]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Methyl-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2,4-dinitroaniline, a significant organic compound, serves as a crucial intermediate in various synthetic processes, including the production of dyes, fluorescent whitening agents, and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and visual representations of its reaction pathways and experimental workflows.

Core Physical and Chemical Properties

N-Methyl-2,4-dinitroaniline is a yellow crystalline powder.[1][3] A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃O₄ | [1][4] |

| Molecular Weight | 197.15 g/mol | [1][5] |

| Melting Point | 171-172 °C / 177-178 °C | [1][6] |

| Boiling Point | 334.23 °C (rough estimate) / 354.8 °C at 760 mmHg | [1][4] |

| Density | 1.487 g/cm³ / 1.5115 g/cm³ (rough estimate) | [1][4] |

| Appearance | Yellow crystalline powder | [1][3] |

| Solubility | Soluble in ethanol, ether, and chloroform | [1] |

| Flash Point | 168.4 °C | [1][4] |

| Vapor Pressure | 3.27E-05 mmHg at 25 °C | [1][4] |

| pKa | -4.54 ± 0.25 (Predicted) | [1][4] |

| LogP | 2.56 | [4] |

| Polar Surface Area | 94.88 Ų / 104 Ų | [4][5] |

| Refractive Index | 1.5860 (estimate) / 1.66 | [1][4] |

| Storage Condition | Room Temperature / +5°C | [1][7][8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-Methyl-2,4-dinitroaniline are crucial for its application in research and development.

Two primary methods for the synthesis of N-Methyl-2,4-dinitroaniline are prevalent in the literature.

Method 1: From 2,4-Dinitrochlorobenzene and Methylamine [2][6]

This method, a nucleophilic aromatic substitution, is a well-established route for producing N-Methyl-2,4-dinitroaniline.[2]

-

Materials:

-

2,4-Dinitrochlorobenzene (99.5%)

-

41% aqueous solution of methylamine

-

30% sodium hydroxide solution

-

Water

-

-

Procedure:

-

203.5 parts of 99.5% 2,4-dinitrochlorobenzene are stirred in 390 parts of water to form a beige-colored suspension.[6]

-

The suspension is heated to 70°C over 35 minutes, at which point it becomes a light brown emulsion around 46°C.[6]

-

120 parts by volume of a 41% aqueous methylamine solution are added dropwise over 30 minutes at a bath temperature of 85°C. The temperature of the reaction mixture may rise to 88°C.[6]

-

The emulsion will slowly solidify, and a yellow crust will form on the flask walls.[6]

-

103 parts by volume of 30% sodium hydroxide solution are then added dropwise over one hour, causing the temperature to fall below 81°C.[6]

-

The crust will detach, forming a yellow suspension. This suspension is heated to 90°C over 15 minutes and stirred for one hour at 85-90°C.[6]

-

The mixture is cooled to 30°C over two hours and then filtered by suction.[6]

-

The filter cake is stirred in 305 parts of water, filtered again, washed with 1150 parts of water, and dried at 60°C in a vacuum to yield N-Methyl-2,4-dinitroaniline.[6]

-

Method 2: From Methyl Acetanilide [9]

-

Materials:

-

Methyl acetanilide

-

Dilute nitric acid (d=1.029 g/ml)

-

Aqueous alcohol

-

-

Procedure:

-

10 g of methyl acetanilide are dissolved in 1 liter of dilute nitric acid.[9]

-

The solution is heated to boiling under a reflux condenser. The liquid will turn brown, and after about 30 minutes, it will become turbid as a yellow substance begins to separate.[9]

-

The reaction is heated for a total of two hours to ensure completion.[9]

-

Upon cooling, yellow crystals of N-Methyl-2,4-dinitroaniline will separate out.[9]

-

The product is recrystallized from aqueous alcohol to yield a purified product with a melting point of 175°C.[9]

-

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using techniques such as KBr wafer preparation for solid samples or by analyzing the vapor phase of the compound.[5] This analysis helps in identifying the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, aiding in structure elucidation.[7]

-

UV/Visible Spectroscopy: The UV/Visible spectrum of N-Methyl-2,4-dinitroaniline can be recorded to study its electronic transitions.[10]

Visualizations

The following diagrams illustrate the synthesis workflow and a key reaction mechanism for N-Methyl-2,4-dinitroaniline.

Applications and Safety

N-Methyl-2,4-dinitroaniline is primarily used as an intermediate in organic synthesis for producing dyes and fluorescent whitening agents.[1] It has also been investigated for its potential as an anticancer agent due to its ability to interact with DNA and disrupt cell division.[2]

It is important to handle this compound with care as it is considered a toxic substance that can be irritating and harmful upon contact with skin or if inhaled.[1][11] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area away from ignition sources.[1]

References

- 1. chembk.com [chembk.com]

- 2. Buy N-Methyl-2,4-dinitroaniline | 2044-88-4 [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-methyl-2,4-dinitroaniline | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of N-Methyl-2,4-dinitroaniline [benchchem.com]

- 7. N-Methyl-2,4-dinitroaniline | CAS Number 2044-88-4 [klivon.com]

- 8. N-Methyl-2,4-dinitroaniline | LGC Standards [lgcstandards.com]

- 9. prepchem.com [prepchem.com]

- 10. Benzenamine, N-methyl-2,4-dinitro- [webbook.nist.gov]

- 11. 2,4-Dinitro-N-methylaniline | CAS#:2044-88-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Solubility of N-Methyl-2,4-dinitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-2,4-dinitroaniline in organic solvents. Due to the limited availability of specific quantitative data for N-Methyl-2,4-dinitroaniline, this document also includes detailed information on the solubility of the closely related parent compound, 2,4-dinitroaniline, to provide valuable comparative insights. The guide further details a standard experimental protocol for solubility determination and outlines the primary synthesis routes for N-Methyl-2,4-dinitroaniline.

Solubility of N-Methyl-2,4-dinitroaniline

For comparative purposes and to guide solvent selection in experimental work, the following section provides detailed quantitative solubility data for the parent compound, 2,4-dinitroaniline.

Quantitative Solubility of 2,4-Dinitroaniline in Organic Solvents

A study by an unnamed source provides extensive experimental data on the mole fraction solubility of 2,4-dinitroaniline in nine different organic solvents at various temperatures.[2] This data, determined using the isothermal saturation method, is summarized in the table below.[2] The solubility of 2,4-dinitroaniline generally increases with a rise in temperature across all tested solvents.[2] At a given temperature, the highest solubility is observed in acetone and the lowest in toluene.[2] The general order of solubility for 2,4-dinitroaniline is: acetone > ethyl acetate > acetonitrile > 1-butanol > ethanol > methanol > (n-propanol, isopropanol) > toluene.[2]

Table 1: Mole Fraction Solubility (x) of 2,4-Dinitroaniline in Various Organic Solvents at Different Temperatures (K) [2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Acetone | Acetonitrile | Ethyl Acetate | Toluene |

| 278.15 | 0.00358 | 0.00451 | 0.00356 | 0.00351 | 0.00512 | 0.02891 | 0.00987 | 0.01562 | 0.00165 |

| 283.15 | 0.00432 | 0.00543 | 0.00428 | 0.00422 | 0.00615 | 0.03473 | 0.01186 | 0.01877 | 0.00198 |

| 288.15 | 0.00519 | 0.00652 | 0.00514 | 0.00507 | 0.00739 | 0.04172 | 0.01425 | 0.02255 | 0.00238 |

| 293.15 | 0.00623 | 0.00783 | 0.00617 | 0.00609 | 0.00888 | 0.05012 | 0.01712 | 0.02709 | 0.00286 |

| 298.15 | 0.00748 | 0.00941 | 0.00741 | 0.00732 | 0.01067 | 0.06021 | 0.02057 | 0.03255 | 0.00344 |

| 303.15 | 0.00899 | 0.01131 | 0.00891 | 0.00880 | 0.01282 | 0.07233 | 0.02471 | 0.03911 | 0.00413 |

| 308.15 | 0.01080 | 0.01359 | 0.01070 | 0.01057 | 0.01540 | 0.08690 | 0.02969 | 0.04700 | 0.00496 |

| 313.15 | 0.01298 | 0.01633 | 0.01286 | 0.01270 | 0.01851 | 0.10440 | 0.03567 | 0.05647 | 0.00596 |

| 318.15 | 0.01559 | 0.01962 | 0.01545 | 0.01526 | 0.02224 | 0.12543 | 0.04286 | 0.06785 | 0.00716 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like N-Methyl-2,4-dinitroaniline in organic solvents, based on the isothermal saturation method used for 2,4-dinitroaniline.[2]

Isothermal Saturation Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Apparatus:

-

A jacketed glass vessel (e.g., 100 mL) to maintain a constant temperature.

-

A magnetic stirrer for agitation.

-

A circulating water bath to control the temperature of the jacketed vessel with high precision.

-

A calibrated thermometer to measure the temperature of the solution.

-

A filtration setup (e.g., syringe with a filter) to separate the saturated solution from the excess solid.

-

An analytical balance for accurate weighing.

Procedure:

-

An excess amount of N-Methyl-2,4-dinitroaniline is added to a known mass of the chosen organic solvent in the jacketed glass vessel.

-

The mixture is continuously agitated using the magnetic stirrer.

-

The temperature of the solution is maintained at the desired level by circulating water from the temperature-controlled bath through the jacket of the vessel.

-

The solution is stirred for a sufficient amount of time to ensure that equilibrium is reached (typically several hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the clear supernatant (the saturated solution) is withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

The syringe containing the saturated solution is weighed to determine the mass of the solution.

-

The contents of the syringe are then transferred to a pre-weighed container, and the solvent is evaporated (e.g., in a vacuum oven at a suitable temperature).

-

The container with the dried solid residue (the solute) is weighed.

-

The mass of the solute and the mass of the solvent in the sample are calculated.

-

The solubility is then expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

-

This procedure is repeated at different temperatures to determine the temperature dependence of the solubility.

Synthesis of N-Methyl-2,4-dinitroaniline

There are two primary methods reported for the synthesis of N-Methyl-2,4-dinitroaniline.

From 1-Chloro-2,4-dinitrobenzene and Methylamine

One common method involves the reaction of 1-Chloro-2,4-dinitrobenzene with methylamine.[3][4] The following diagram illustrates the workflow of this synthesis.

Caption: Synthesis of N-Methyl-2,4-dinitroaniline from 1-Chloro-2,4-dinitrobenzene.

A detailed experimental protocol for this synthesis involves stirring 2,4-dinitrochlorobenzene in water, heating the suspension, and then adding an aqueous solution of methylamine.[3] Subsequently, a sodium hydroxide solution is added, and the mixture is heated further before being cooled to allow for the crystallization of the product. The resulting solid is then filtered, washed, and dried.[3]

From Methyl Acetanilide

Another method for the preparation of N-Methyl-2,4-dinitroaniline starts from methyl acetanilide.[5] The logical flow of this synthesis is depicted below.

Caption: Synthesis of N-Methyl-2,4-dinitroaniline from Methyl Acetanilide.

In this procedure, methyl acetanilide is dissolved in dilute nitric acid and heated to boiling under a reflux condenser for a couple of hours.[5] Upon cooling, the product crystallizes out and can be further purified by recrystallization from aqueous alcohol.[5]

References

Spectroscopic data (NMR, IR, Mass Spec) of N-Methyl-2,4-dinitroaniline

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-2,4-dinitroaniline, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of N-Methyl-2,4-dinitroaniline.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Table 4: Mass Spectrometry Data[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 78 | 99.99 | C₆H₄N⁺ |

| 51 | 90.34 | C₄H₃⁺ |

| 105 | 81.25 | C₇H₅O⁺ |

| 76 | 65.34 | C₆H₄⁺ |

| 52 | 63.63 | C₄H₄⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below, providing a basis for reproducibility and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for the analysis of nitroaniline compounds is recommended.

Sample Preparation:

-

Dissolve approximately 10-20 mg of N-Methyl-2,4-dinitroaniline in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

Instrumentation and Parameters:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The KBr pellet method is a common and reliable technique for obtaining the IR spectrum of solid samples.

Sample Preparation:

-

Thoroughly grind 1-2 mg of N-Methyl-2,4-dinitroaniline with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation:

-

Prepare a dilute solution of N-Methyl-2,4-dinitroaniline in a volatile organic solvent such as acetone or ethyl acetate. The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector, operated in splitless mode.

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10-20°C/min, and a final hold for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of N-Methyl-2,4-dinitroaniline.

N-Methyl-2,4-dinitroaniline Derivatives: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2,4-dinitroaniline and its derivatives represent a class of nitroaromatic compounds with a range of potential biological activities. This technical guide provides an in-depth overview of the existing research on these molecules, with a particular focus on their potential as anticancer and antimicrobial agents. While research is ongoing, preliminary studies suggest that these compounds may exert their effects through mechanisms such as DNA interaction and disruption of cellular division.[1] This document summarizes the available, albeit limited, quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further investigation into the therapeutic potential of this chemical class.

Introduction

N-Methyl-2,4-dinitroaniline is an organic compound belonging to the dinitroaniline class, characterized by an aniline ring substituted with two nitro groups and an N-methyl group.[1] Historically, dinitroaniline derivatives have been widely used as herbicides.[2][3] However, recent scientific interest has shifted towards exploring their potential pharmacological applications. Studies have suggested that N-Methyl-2,4-dinitroaniline and related compounds may possess cytotoxic effects against various cancer cell lines, including leukemia, lymphoma, and breast cancer, hinting at their potential as anticancer agents.[1] The proposed mechanisms of action include interaction with DNA and disruption of cell division.[1] Furthermore, the broader class of nitroaromatic compounds has been investigated for antimicrobial properties. This guide aims to consolidate the current understanding of the biological activities of N-Methyl-2,4-dinitroaniline derivatives, providing a foundation for future research and development.

Synthesis of N-Methyl-2,4-dinitroaniline Derivatives

The synthesis of N-Methyl-2,4-dinitroaniline is commonly achieved through the reaction of 1-chloro-2,4-dinitrobenzene with methylamine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of N-Methyl-2,4-dinitroaniline

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Methylamine (40% aqueous solution)

-

Toluene

-

Water

-

Petroleum ether

Procedure:

-

Dissolve 30.00g of 2,4,6-trinitrochlorobenzene in 300mL of toluene to create a mixed solution.

-

Slowly add 7.5 mL of a 40% aqueous methylamine solution dropwise into the mixed solution.

-

Maintain the reaction temperature between 20-30°C and stir for 24 hours.

-

After the reaction is complete, filter the precipitate.

-

Wash the precipitate with water.

-

Dry the precipitate to obtain the crude N-methyl-2,4,6-trinitroaniline product.

-

Purity can be assessed using high-performance liquid chromatography (HPLC).

Note: This protocol is for a related compound, N-methyl-2,4,6-trinitroaniline, and may need to be adapted for N-Methyl-2,4-dinitroaniline. A similar procedure using 2,4-dinitrochlorobenzene and methylamine in petroleum ether has also been described.

Potential Biological Activities

While specific quantitative data for N-Methyl-2,4-dinitroaniline is sparse in publicly available literature, the compound and its derivatives are subjects of ongoing research for several biological activities.

Anticancer Activity

Preliminary investigations suggest that N-Methyl-2,4-dinitroaniline may have potential as an anticancer agent.[1] Studies have indicated its activity against a variety of cancer cell lines, including those of leukemia, lymphoma, and breast cancer.[1] The proposed mechanisms for its cytotoxic effects include the alkylation of DNA, inhibition of cell proliferation, and the induction of apoptosis (programmed cell death).[1]

A study on related 2,4,6-trinitroaniline derivatives has shown that some of these compounds exhibit potent antitumor activities, with IC50 values comparable to the established anticancer drug cisplatin in Hep3B cells.[4] For instance, N-(3,5-difluorophenyl)-2,4,6-trinitroaniline was found to have a better IC50 value than cisplatin.[4] Furthermore, some trinitroaniline derivatives were shown to induce intrinsic apoptosis by increasing the Bax/Bcl-2 expression ratio and inhibiting the metastatic activity of hepatoma cells.[4]

Antimicrobial Activity

The antimicrobial potential of N-Methyl-2,4-dinitroaniline derivatives is another area of interest, though specific data on the parent compound is limited. The broader class of nitroaromatic compounds is known for its antimicrobial properties.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the biological activities of N-Methyl-2,4-dinitroaniline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

-

Complete cell culture medium

-

N-Methyl-2,4-dinitroaniline derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-Methyl-2,4-dinitroaniline derivative in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

N-Methyl-2,4-dinitroaniline derivative

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the N-Methyl-2,4-dinitroaniline derivative in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a general experimental workflow for cytotoxicity testing and a potential signaling pathway involved in the anticancer activity of dinitroaniline derivatives.

Conclusion and Future Directions

N-Methyl-2,4-dinitroaniline and its derivatives present a promising, yet underexplored, area for drug discovery. The existing literature hints at their potential as anticancer and antimicrobial agents. However, a significant gap exists in the availability of robust, quantitative data to substantiate these claims. Future research should focus on the systematic evaluation of a library of N-Methyl-2,4-dinitroaniline derivatives against a broad panel of cancer cell lines and microbial strains to establish clear structure-activity relationships. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological effects. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the further investigation of this intriguing class of compounds.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of N-Methyl-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling precautions for N-Methyl-2,4-dinitroaniline (CAS No. 2044-88-4). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and mitigate potential hazards associated with this compound.

Physicochemical Properties

N-Methyl-2,4-dinitroaniline is a yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for appropriate storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃O₄ | [2][3][4] |

| Molecular Weight | 197.15 g/mol | [2][3][4] |

| CAS Number | 2044-88-4 | [2][4][5] |

| Appearance | Yellow Powder | [3][4] |

| Melting Point | 171-172°C | [1] |

| Boiling Point | 354.8 °C at 760 mmHg | [3] |

| Flash Point | 168.4 °C | [1][3] |

| Density | 1.487 g/cm³ | [3] |

| Vapor Pressure | 3.27E-05 mmHg at 25 °C | [3] |

| Solubility | Soluble in ethanol, ether, and chloroform.[1] Water hazard class 1 (Self-assessment): slightly hazardous for water.[5] | [1][5] |

| pKa | -4.54 ± 0.25 (Predicted) | [3] |

Hazard Identification and GHS Classification

N-Methyl-2,4-dinitroaniline is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[5]

GHS Pictogram:

Caption: GHS Hazard Pictogram and Associated Statements for N-Methyl-2,4-dinitroaniline.

Signal Word: Warning[5]

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Toxicity Profile

Dinitroanilines as a class of herbicides have been shown to be toxic to various organisms.[6] The toxicity can range from slightly to highly toxic in terrestrial and aquatic species.[7] For instance, 2,4-Dinitroaniline, a closely related compound, is reported to be toxic with a lethal dose of 285 mg/kg and can penetrate the skin, leading to acute dermal toxicity.[8] Another related compound, N-methyl-2-nitroaniline, is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[9]

Exposure to N-Methyl-2,4-dinitroaniline may cause irritation to the skin, eyes, and respiratory system.[5] It is harmful if swallowed, in contact with skin, or inhaled.[10]

Handling, Storage, and Personal Protective Equipment

Safe handling and storage of N-Methyl-2,4-dinitroaniline are critical to minimize exposure and ensure laboratory safety.

Caption: Safe Handling and Storage Workflow for N-Methyl-2,4-dinitroaniline.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Facilities should be equipped with an eyewash station and a safety shower.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly sealed goggles or safety glasses are required.[5]

-

Skin Protection: Wear protective gloves and laboratory clothing to prevent skin contact.[5][10]

-

Respiratory Protection: If dust is generated, an approved mask or respirator should be used.[10]

Hygiene Measures:

-

Wash hands thoroughly after handling the substance.[10]

-

Contaminated clothing should be washed before reuse.[10]

Storage:

-

Keep the container tightly closed and store only in the original receptacle.[5]

-

Store refrigerated in closed vessels.[10]

-

Keep away from sources of ignition and heat, and incompatible materials such as strong oxidizing agents.[5][10]

Emergency Procedures

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][10]

-

In case of skin contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[10]

-

If inhaled: Move the person to fresh air. If symptoms persist, seek medical attention.[10]

-

If swallowed: Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention.[10]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use dry powder, carbon dioxide, water spray, or alcohol-resistant foam.[10]

-

Specific hazards: Formation of toxic gases is possible during heating or in case of a fire.[5]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[10]

Accidental Release Measures:

-

Personal precautions: Wear suitable personal protective equipment, including a respirator, gloves, protective clothing, and eye protection.[10]

-

Environmental precautions: Do not allow the material to enter drains or water courses.[5][10]

-

Methods for cleaning up: Mix with sand or other inert absorbent material, sweep up, and place in a tightly closed container for disposal.[10]

Disposal Considerations

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[5] Waste materials should be handled by a licensed waste disposal company.

Ecotoxicity

There is limited specific information available on the ecotoxicity of N-Methyl-2,4-dinitroaniline. However, it is classified as Water Hazard Class 1 (self-assessment), indicating it is slightly hazardous for water.[5] It is advised not to allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[5] Dinitroaniline herbicides, in general, are considered moderately to highly toxic for fish and aquatic invertebrates.[6]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of N-Methyl-2,4-dinitroaniline were not found in the public domain during the literature search for this guide. Researchers should refer to standard OECD or EPA guidelines for testing of chemicals for properties such as acute oral toxicity (e.g., OECD Guideline 420, 423, or 425), dermal toxicity (e.g., OECD Guideline 402), and irritation/corrosion (e.g., OECD Guidelines 404 and 405).

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and adhere to all applicable safety regulations.

References

- 1. fachoekotoxikologie.de [fachoekotoxikologie.de]

- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpachem.com [cpachem.com]

- 4. isaac-scientific.com [isaac-scientific.com]

- 5. Buy N-Methyl-2,4-dinitroaniline | 2044-88-4 [smolecule.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 9. Munitions Constituents - IM Toxicology - Enviro Wiki [enviro.wiki]

- 10. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eastharbourgroup.com [eastharbourgroup.com]

Methodological & Application

N-Methyl-2,4-dinitroaniline: A Versatile Intermediate in the Synthesis of Azo and Disperse Dyes

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4-dinitroaniline is a key chemical intermediate in the synthesis of a variety of dyes, particularly those belonging to the azo and disperse dye classes. Its molecular structure, featuring a reactive amine group and the electron-withdrawing nitro groups, makes it a valuable precursor for producing dyes with a wide spectrum of colors and desirable properties for various applications. This document provides detailed application notes and experimental protocols for the use of N-Methyl-2,4-dinitroaniline in dye synthesis, targeting researchers and professionals in the fields of chemistry and materials science.

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the most important and widely used class of synthetic dyes. The synthesis of these dyes from N-Methyl-2,4-dinitroaniline follows a well-established two-step reaction pathway: diazotization followed by a coupling reaction. The diazotization step converts the primary amine group of N-Methyl-2,4-dinitroaniline into a highly reactive diazonium salt. This salt then acts as an electrophile in the subsequent coupling reaction with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the final azo dye. The specific choice of the coupling component is crucial in determining the final color and properties of the dye.

Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester and cellulose acetate. Many disperse dyes are based on azo or anthraquinone structures. Azo disperse dyes derived from N-Methyl-2,4-dinitroaniline are valued for their bright colors and good fastness properties on synthetic fibers.

Data Presentation

While specific quantitative data for a wide range of dyes synthesized directly from N-Methyl-2,4-dinitroaniline is not extensively available in the public domain, the following tables provide a template for the characterization of such dyes. The data for a representative azo dye synthesized from a structurally similar nitroaniline is included for illustrative purposes.

Table 1: Physicochemical Properties of N-Methyl-2,4-dinitroaniline

| Property | Value |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 176-178 °C |

| CAS Number | 2044-88-4 |

Table 2: Representative Data for an Azo Dye Synthesized from a Substituted Nitroaniline

| Dye Structure | Coupling Component | Yield (%) | Melting Point (°C) | λmax (nm) | Color |

| 4-(N,N-diethylamino)-2'-methyl-4'-nitroazobenzene | N,N-Diethylaniline | >85 | 158-160 | 485 (in DMF) | Red |

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of azo and disperse dyes using N-Methyl-2,4-dinitroaniline as the primary amine (diazo component).

Protocol 1: Diazotization of N-Methyl-2,4-dinitroaniline

This procedure describes the formation of the diazonium salt of N-Methyl-2,4-dinitroaniline, which is a critical and temperature-sensitive step.

Materials:

-

N-Methyl-2,4-dinitroaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, suspend N-Methyl-2,4-dinitroaniline (e.g., 0.01 mol) in a mixture of concentrated acid (e.g., 2.5 mL HCl) and water (e.g., 5 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.011 mol) in a small amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of N-Methyl-2,4-dinitroaniline. Maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting clear solution or fine suspension is the diazonium salt solution, which should be used immediately in the subsequent coupling reaction.

Application Notes and Protocols: N-Methyl-2,4-dinitroaniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Methyl-2,4-dinitroaniline as a key starting material in the synthesis of the pharmaceutical agent Bendamustine. This document includes detailed experimental protocols, quantitative data, and visualizations to support research and development in medicinal chemistry and drug manufacturing.

Introduction

N-Methyl-2,4-dinitroaniline is a yellow crystalline powder with the chemical formula C₇H₇N₃O₄.[1] It serves as a crucial intermediate in various organic syntheses, most notably in the pharmaceutical industry as a precursor for the anticancer drug Bendamustine.[2] Bendamustine is a bifunctional alkylating agent that exhibits both alkylating and purine analog properties, making it effective in the treatment of various hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. The structural integrity and purity of N-Methyl-2,4-dinitroaniline are paramount as they directly impact the quality and efficacy of the final active pharmaceutical ingredient (API).[2]

Physicochemical Properties of N-Methyl-2,4-dinitroaniline

A summary of the key physicochemical properties of N-Methyl-2,4-dinitroaniline is provided in the table below.

| Property | Value |

| CAS Number | 2044-88-4 |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| Appearance | Yellow crystalline powder[2][3] |

| Melting Point | 177-178 °C[4] |

| Purity | Typically ≥98.0%[2] |

| Solubility | Soluble in ethanol, ether, and chloroform.[3] |

Pharmaceutical Application: Synthesis of Bendamustine Hydrochloride

N-Methyl-2,4-dinitroaniline is a key building block in a multi-step synthesis of Bendamustine hydrochloride. The overall synthetic workflow is depicted below, followed by detailed experimental protocols for each step.

Synthetic Workflow for Bendamustine Hydrochloride

Caption: Synthetic workflow for Bendamustine Hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-Methyl-4-nitro-1,2-phenylenediamine from N-Methyl-2,4-dinitroaniline

This step involves the selective reduction of one nitro group of N-Methyl-2,4-dinitroaniline.

-

Reagents and Materials:

-

N-Methyl-2,4-dinitroaniline

-

Ammonium sulfide solution or Sodium hydrosulfide

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve N-Methyl-2,4-dinitroaniline in ethanol in a reaction flask.

-

Slowly add an aqueous solution of ammonium sulfide or sodium hydrosulfide to the reaction mixture while stirring.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain N-Methyl-4-nitro-1,2-phenylenediamine.

-

Step 2: Synthesis of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

This step involves the cyclization of the diamine intermediate with a dicarbonyl compound followed by esterification.

-

Reagents and Materials:

-

Procedure:

-

Dissolve N-Methyl-4-nitro-1,2-phenylenediamine in a suitable solvent and add glutaric anhydride.[3]

-

Heat the mixture to form the corresponding amide.[3]

-

Add absolute ethanol and a catalytic amount of concentrated sulfuric acid.[3]

-

Reflux the mixture to facilitate cyclization and esterification.[3]

-

After the reaction is complete, cool the mixture and neutralize it to precipitate the product.

-

Filter, wash, and dry the solid to yield Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate.

-

Step 3: Synthesis of Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

The remaining nitro group is reduced to an amine in this step.

-

Reagents and Materials:

-

Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

-

Catalyst (e.g., Raney nickel or Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the nitro compound in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney nickel or Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature for several hours.[5]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the catalyst.

-

Evaporate the solvent to obtain Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate.

-

Step 4: Synthesis of Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

The amino group is alkylated with 2-haloethanol.

-

Reagents and Materials:

-

Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

-

2-Bromoethanol or 2-Chloroethanol

-

Base (e.g., Calcium carbonate or Sodium carbonate)

-

Acetonitrile

-

-

Procedure:

-

To a solution of the amino intermediate in acetonitrile, add a base such as calcium carbonate.[6]

-

Add 2-bromoethanol and heat the reaction mixture under reflux for an extended period (e.g., 34-38 hours).[5][6]

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under vacuum to obtain the dihydroxy intermediate.[6]

-

Step 5: Synthesis of Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

The hydroxyl groups are replaced with chlorine atoms.

-

Reagents and Materials:

-

Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

-

Thionyl chloride

-

Dichloromethane or Chloroform

-

-

Procedure:

-

Dissolve the dihydroxy intermediate in dichloromethane or chloroform and cool the solution to 0-5 °C.[5][6]

-

Add thionyl chloride dropwise while maintaining the low temperature.[5][6]

-

Stir the reaction mixture at low temperature for a specified time and then allow it to warm to room temperature.

-

Remove the solvent and excess thionyl chloride by vacuum distillation to yield the dichloro intermediate.

-

Step 6: Synthesis of Bendamustine Hydrochloride

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reagents and Materials:

-

Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

-

Concentrated Hydrochloric acid

-

Water

-

Acetone

-

-

Procedure:

-

Add concentrated hydrochloric acid and water to the dichloro intermediate.

-

Heat the mixture to reflux for several hours to facilitate hydrolysis.[7]

-

Cool the reaction mixture and add acetone to precipitate the crude Bendamustine hydrochloride.

-

Filter the crude product and recrystallize from a mixture of water and acetone to obtain pure Bendamustine hydrochloride.[7]

-

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Bendamustine.

| Step | Product | Reported Yield |

| 1 | N-Methyl-4-nitro-1,2-phenylenediamine | - |

| 2 | Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate | 91.7%[5] |

| 3 | Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | - |

| 4 | Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | - |

| 5 & 6 | Bendamustine Hydrochloride (from dihydroxy intermediate) | 76.2% (overall for two steps)[8] |

Note: Yields can vary depending on the specific reaction conditions and scale.

Mechanism of Action of Bendamustine: DNA Damage Response

Bendamustine exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA cross-links. This damage triggers a complex DNA Damage Response (DDR) signaling network within the cancer cell, ultimately leading to cell cycle arrest and apoptosis.

Bendamustine-Induced DNA Damage Response Pathway

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP2760842B1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Bendamustine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the HPLC Analysis of N-Methyl-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of N-Methyl-2,4-dinitroaniline using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols are designed to be adaptable for various matrices, including pharmaceutical preparations and environmental samples.

Introduction

N-Methyl-2,4-dinitroaniline is a chemical intermediate used in the synthesis of various organic compounds. Its accurate quantification is crucial for process monitoring, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound. This document outlines a recommended HPLC method, sample preparation protocols, and method validation parameters.

Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC method is proposed for the analysis of N-Methyl-2,4-dinitroaniline. This method is based on the successful separation of structurally similar nitroaniline compounds and is expected to provide good resolution and sensitivity.

Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 50:50, v/v). The ratio may be adjusted to optimize separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV scan of the analyte) |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes (may vary depending on the exact conditions and sample matrix) |

Rationale for Method Selection

-

C18 Column: A C18 stationary phase is well-suited for the retention and separation of moderately polar organic compounds like N-Methyl-2,4-dinitroaniline.

-

Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution for a wide range of analytes. The isocratic elution simplifies the method and improves reproducibility.

-

UV Detection: N-Methyl-2,4-dinitroaniline contains a chromophore that absorbs UV light, making UV detection a sensitive and appropriate choice.

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of N-Methyl-2,4-dinitroaniline reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as acetonitrile or methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix.

For Pharmaceutical Formulations (e.g., Tablets, Capsules):

-

Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

-

Transfer a portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), to a volumetric flask.

-

Add a suitable extraction solvent (e.g., acetonitrile or methanol) and sonicate for 15-20 minutes to ensure complete dissolution of N-Methyl-2,4-dinitroaniline.

-

Dilute to the mark with the extraction solvent and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Environmental Water Samples (requiring Solid-Phase Extraction - SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass a known volume of the water sample through the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove polar impurities.

-

Elution: Elute the retained N-Methyl-2,4-dinitroaniline with a small volume of a strong solvent like acetonitrile or methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following tables provide a template for presenting such data.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Parameters

| Parameter | Typical Expected Performance |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range (µg/mL) | 1 - 50 |

| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |

| Limit of Quantitation (LOQ) (µg/mL) | To be determined experimentally |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Mandatory Visualizations

Caption: Experimental workflow for the HPLC analysis of N-Methyl-2,4-dinitroaniline.

Caption: Logical relationship in the analytical method lifecycle.

Application Notes and Protocols for the Gas Chromatographic Detection of N-Methyl-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4-dinitroaniline is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals like Bendamustine.[1][2] Its detection and quantification are crucial for process monitoring, quality control, and environmental assessment. Gas chromatography (GC) offers a robust and sensitive analytical approach for the determination of N-Methyl-2,4-dinitroaniline. The presence of nitro groups makes this compound highly responsive to specific detectors like the Electron Capture Detector (ECD) and the Nitrogen-Phosphorus Detector (NPD).[3][4][5] Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification and quantification.[6][7]

This document outlines detailed protocols for the analysis of N-Methyl-2,4-dinitroaniline in various matrices using GC-based methods. The methodologies are based on established analytical procedures for nitroaromatic compounds and related anilines.[3][8][9][10][11]

Data Presentation

Quantitative data for the analysis of nitroaromatic compounds using gas chromatography are summarized below. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Typical GC-ECD Performance for Nitroaromatic Compounds

| Parameter | Value | Reference |

| Method Detection Limit (MDL) in Soil | ~1 µg/kg | [3][8] |

| Method Detection Limit (MDL) in Water | Varies with pre-concentration | [9][10] |

| Recovery from Spiked Water Samples (SPE) | >90% | [9][10] |

| Linearity Range (On-Column) | 0.047-3.0 pmol | [5] |

Table 2: GC-MS Parameters for Analysis of Methyl Anilines

| Parameter | Setting | Reference |

| Column | DB-5MS (30.0m x 0.25mm x 0.25µm) | [7] |

| Inlet Temperature | 250°C | [7] |

| GC-MS Interface Temperature | 300°C | [7] |

| Carrier Gas | High-Purity Helium (>99.999%) | [7] |

| Ion Source Temperature | 250°C | [7] |

| Selected Ion Monitoring (SIM) m/z | 107, 120 (for methyl anilines) | [12] |

Experimental Protocols

Protocol 1: Sample Preparation

Sample preparation is a critical step to extract and concentrate N-Methyl-2,4-dinitroaniline from the sample matrix and remove potential interferences.

A. Solid-Phase Extraction (SPE) for Aqueous Samples [9][10]

-

Cartridge Selection: Use a hydrophilic-lipophilic balanced (HLB) or a reversed-phase polymer-based SPE cartridge.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elution: Elute the analyte with a small volume (e.g., 2 x 1 mL) of acetonitrile or a similar organic solvent.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

B. Liquid-Liquid Extraction (LLE) for Aqueous Samples [13]

-

Sample Preparation: Collect 1 L of the water sample in a clean glass bottle.

-

pH Adjustment: Adjust the pH of the water sample to >11 using a suitable base (e.g., 5N NaOH).

-

Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate.

-

Solvent Collection: Drain the dichloromethane (bottom layer) into a flask.

-

Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of dichloromethane and combine the extracts.

-

Drying: Pass the combined extract through anhydrous sodium sulfate to remove residual water.

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Solvent Exchange: Exchange the solvent to hexane for GC analysis and adjust the final volume to 1 mL.

C. Ultrasonic Extraction for Solid Samples (e.g., Soil) [3][13]

-

Sample Preparation: Homogenize the solid sample and weigh a known amount (e.g., 2-25 g) into a beaker.

-

Extraction: Add a suitable solvent, such as acetonitrile or a 1:1 mixture of acetone and dichloromethane, at a specific ratio (e.g., 2.00 g soil to 10.00 ml solvent).[3]

-

Sonication: Place the beaker in an ultrasonic bath and extract for an extended period (e.g., 18 hours in a cooled bath) to ensure efficient extraction.[3]

-

Solvent Collection: Carefully decant the solvent into a flask.

-

Concentration and Cleanup: Concentrate the extract and perform cleanup if necessary, following similar steps as for LLE.

Protocol 2: Gas Chromatography (GC) Analysis

A. GC-ECD/NPD Analysis

This method is highly sensitive for the detection of nitroaromatic compounds.

-

Gas Chromatograph: An analytical system equipped with a capillary column and an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD).[4]

-

Column: A wide-bore capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.32 mm ID x 0.25 µm film thickness) is recommended. Shorter columns (e.g., 6 m) can also be used for thermally labile compounds.[8]